Benzaldehyde, 2-(2-benzothiazolyl)hydrazone
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Overview
Description
Benzaldehyde, 2-(2-benzothiazolyl)hydrazone is an organic compound with the molecular formula C14H11N3S and a molecular weight of 253.32 g/mol . This compound is known for its unique chemical structure, which includes a benzothiazole ring and a hydrazone functional group. It is used in various scientific research applications due to its interesting chemical properties and potential biological activities.
Preparation Methods
The synthesis of Benzaldehyde, 2-(2-benzothiazolyl)hydrazone typically involves the condensation reaction between benzaldehyde and 2-hydrazinobenzothiazole . The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The product is then purified by recrystallization. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
Benzaldehyde, 2-(2-benzothiazolyl)hydrazone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form hydrazine derivatives.
Substitution: The hydrazone group can participate in nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Benzaldehyde, 2-(2-benzothiazolyl)hydrazone has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the preparation of other compounds.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Mechanism of Action
The mechanism of action of Benzaldehyde, 2-(2-benzothiazolyl)hydrazone involves its interaction with specific molecular targets. The hydrazone group can form stable complexes with metal ions, which may play a role in its biological activities. Additionally, the compound can undergo redox reactions, influencing cellular pathways and molecular targets .
Comparison with Similar Compounds
Benzaldehyde, 2-(2-benzothiazolyl)hydrazone can be compared with other similar compounds, such as:
- Benzaldehyde, 3-hydroxy-2-(2-benzothiazolyl)hydrazone
- 4-pyridinecarbozaldehyde, 2-(2-benzothiazolyl)hydrazone
- 3-pyridinecarbozaldehyde, 2-(2-benzothiazolyl)hydrazone These compounds share similar structural features but differ in their functional groups, leading to variations in their chemical properties and potential applications .
Properties
CAS No. |
16586-67-7 |
---|---|
Molecular Formula |
C14H11N3S |
Molecular Weight |
253.32 g/mol |
IUPAC Name |
N-[(E)-benzylideneamino]-1,3-benzothiazol-2-amine |
InChI |
InChI=1S/C14H11N3S/c1-2-6-11(7-3-1)10-15-17-14-16-12-8-4-5-9-13(12)18-14/h1-10H,(H,16,17)/b15-10+ |
InChI Key |
WVRVVJMZWWJYEM-XNTDXEJSSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)/C=N/NC2=NC3=CC=CC=C3S2 |
Canonical SMILES |
C1=CC=C(C=C1)C=NNC2=NC3=CC=CC=C3S2 |
Origin of Product |
United States |
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